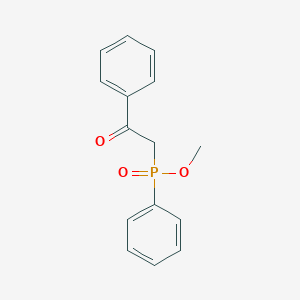
N,N,N-Triethylundecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Triethylundecan-1-aminium bromide: is a quaternary ammonium compound with the molecular formula C17H38NBr. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its ability to lower surface tension, making it useful in formulations requiring emulsification, detergency, and antimicrobial activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylundecan-1-aminium bromide typically involves the quaternization of an amine with an alkyl halide. One common method is the reaction of undecan-1-amine with triethylamine and bromoethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo quaternization, and the product is continuously extracted and purified.
化学反応の分析
Types of Reactions: N,N,N-Triethylundecan-1-aminium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different alkylated derivatives, while oxidation can produce corresponding oxides or hydroxides.
科学的研究の応用
Chemistry: N,N,N-Triethylundecan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields.
Biology: In biological research, this compound is used as a surfactant in the preparation of cell membranes and liposomes. It helps in the solubilization of membrane proteins and the stabilization of lipid bilayers.
Medicine: The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is also explored for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
作用機序
The mechanism of action of N,N,N-Triethylundecan-1-aminium bromide is primarily based on its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This action is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
類似化合物との比較
Dodecyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties, used in detergents and antiseptics.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound known for its use in hair conditioners and as an antiseptic.
Uniqueness: N,N,N-Triethylundecan-1-aminium bromide is unique due to its specific alkyl chain length and triethyl substitution, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring strong emulsification and antimicrobial activity.
特性
CAS番号 |
40879-55-8 |
|---|---|
分子式 |
C17H38BrN |
分子量 |
336.4 g/mol |
IUPAC名 |
triethyl(undecyl)azanium;bromide |
InChI |
InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
JRMCMUZLVWVRMX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



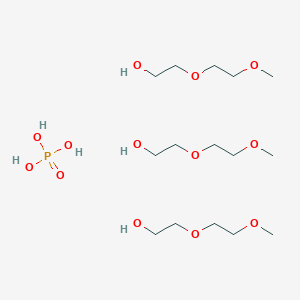


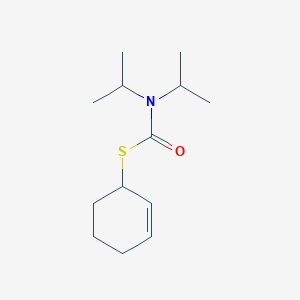
![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)

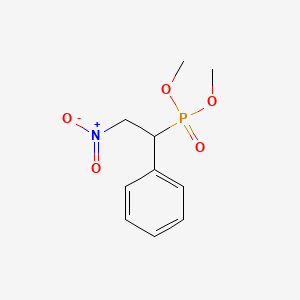
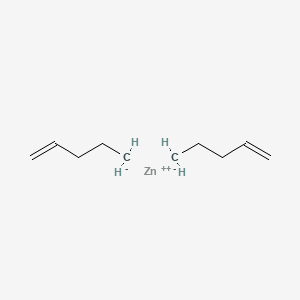

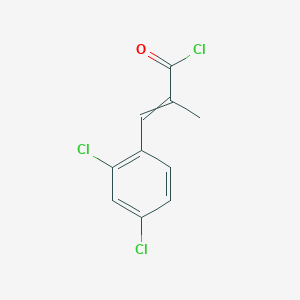
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)

